molecular formula C14H12N2O B2935517 2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile CAS No. 88486-02-6

2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile

Cat. No.: B2935517
CAS No.: 88486-02-6
M. Wt: 224.263
InChI Key: VBMXIXLPVQUNHY-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile is an organic compound that features both hydroxy and phenylamino functional groups attached to an acetonitrile backbone

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of dyes, polymers, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile typically involves the reaction of 4-hydroxybenzaldehyde with phenylamine in the presence of a cyanide source. Common synthetic routes include:

    Aldol Condensation: Reacting 4-hydroxybenzaldehyde with phenylamine in the presence of a base to form an intermediate, followed by the addition of a cyanide source to yield the final product.

    Nucleophilic Substitution: Using a nucleophilic substitution reaction where 4-hydroxybenzaldehyde is first converted to a suitable leaving group, which is then displaced by phenylamine in the presence of a cyanide source.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action for 2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and phenylamino groups could form hydrogen bonds or participate in other interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile: Similar structure but with a methyl group instead of a phenyl group.

    2-(4-Hydroxyphenyl)-2-(ethylamino)acetonitrile: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile is unique due to the presence of both hydroxy and phenylamino groups, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-anilino-2-(4-hydroxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-10-14(11-6-8-13(17)9-7-11)16-12-4-2-1-3-5-12/h1-9,14,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMXIXLPVQUNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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